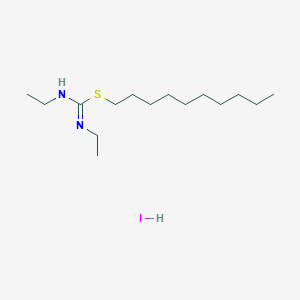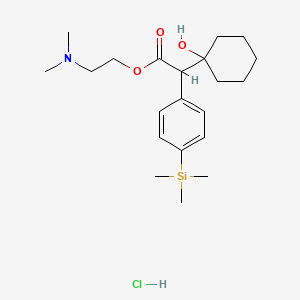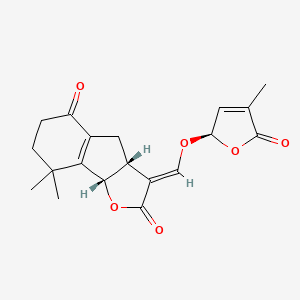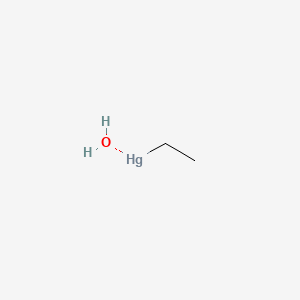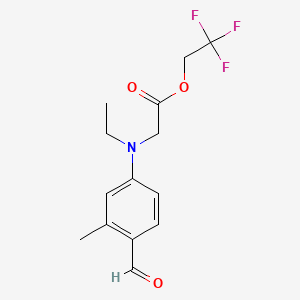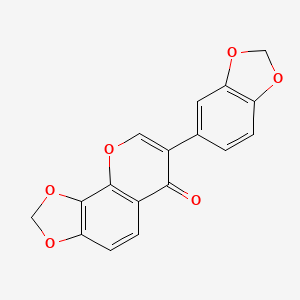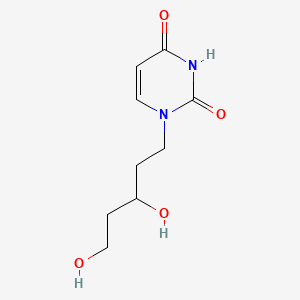
Thymidine, 3'-deoxy-3'-((1-oxopropyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- is a modified nucleoside analog derived from thymidine. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The modification at the 3’ position with a 1-oxopropylamino group alters its biochemical properties, making it a valuable tool for research and therapeutic purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- typically involves the selective protection of the hydroxyl groups on thymidine, followed by the introduction of the 1-oxopropylamino group at the 3’ position. This can be achieved through a series of steps including:
- Protection of the 5’-hydroxyl group.
- Activation of the 3’-hydroxyl group.
- Introduction of the 1-oxopropylamino group via nucleophilic substitution.
- Deprotection of the 5’-hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective activation steps is crucial to achieve the desired modification at the 3’ position without affecting other functional groups on the thymidine molecule.
Types of Reactions:
Oxidation: Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- can undergo oxidation reactions, particularly at the 1-oxopropylamino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position, allowing for further modification of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidized derivatives with modified functional groups.
- Reduced derivatives with altered chemical properties.
- Substituted products with various functional groups at the 3’ position.
科学的研究の応用
Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and oligonucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can be incorporated into DNA, disrupting the replication process of viruses and cancer cells.
Industry: Utilized in the production of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- involves its incorporation into DNA during replication. The presence of the 1-oxopropylamino group at the 3’ position interferes with the normal base-pairing and elongation processes, leading to the termination of DNA synthesis. This disruption can inhibit the proliferation of viruses and cancer cells, making it a promising candidate for therapeutic applications.
類似化合物との比較
Thymidine: The parent compound, which lacks the 1-oxopropylamino modification.
3’-Amino-3’-deoxythymidine: A related compound with an amino group at the 3’ position.
2’-Deoxy-5-fluorouridine: Another nucleoside analog with modifications at the 2’ and 5’ positions.
Uniqueness: Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- is unique due to the specific modification at the 3’ position, which imparts distinct biochemical properties. This modification enhances its potential as a therapeutic agent by improving its ability to disrupt DNA synthesis in target cells.
特性
CAS番号 |
132149-29-2 |
|---|---|
分子式 |
C13H19N3O5 |
分子量 |
297.31 g/mol |
IUPAC名 |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H19N3O5/c1-3-10(18)14-8-4-11(21-9(8)6-17)16-5-7(2)12(19)15-13(16)20/h5,8-9,11,17H,3-4,6H2,1-2H3,(H,14,18)(H,15,19,20)/t8-,9+,11+/m0/s1 |
InChIキー |
JPTSFLIVJXAMNW-IQJOONFLSA-N |
異性体SMILES |
CCC(=O)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
正規SMILES |
CCC(=O)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
![(1S,2R,3R,5R)-3-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B15195285.png)
